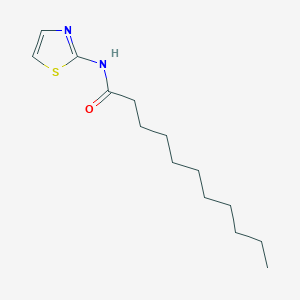

N-(1,3-thiazol-2-yl)undecanamide

Beschreibung

N-(1,3-thiazol-2-yl)undecanamide is a thiazole-derived amide compound featuring an 11-carbon alkyl chain (undecanamide) bonded to the 2-position of the thiazole heterocycle. This structure combines the electron-rich thiazole ring, known for its role in coordination chemistry and biological activity, with a hydrophobic alkyl chain that enhances solubility in nonpolar environments. The compound has been primarily studied in materials science, particularly as a bidentate ligand in organoboron polymers. Its synthesis typically involves Sonogashira-Hagihara cross-coupling reactions to integrate the thiazole-amide moiety into polymeric systems, as demonstrated by Yoshiki Chujo’s group . The long alkyl chain (C11) contributes to structural flexibility and influences photophysical properties, such as fluorescence quantum yield (ΦF), which reached 0.65 in optimized organoboron polymers .

Eigenschaften

Molekularformel |

C14H24N2OS |

|---|---|

Molekulargewicht |

268.42 g/mol |

IUPAC-Name |

N-(1,3-thiazol-2-yl)undecanamide |

InChI |

InChI=1S/C14H24N2OS/c1-2-3-4-5-6-7-8-9-10-13(17)16-14-15-11-12-18-14/h11-12H,2-10H2,1H3,(H,15,16,17) |

InChI-Schlüssel |

DRVBSQVYJWJBKY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)NC1=NC=CS1 |

Kanonische SMILES |

CCCCCCCCCCC(=O)NC1=NC=CS1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thiazol-2-yl amides exhibit diverse applications depending on their substituents. Below is a systematic comparison of N-(1,3-thiazol-2-yl)undecanamide with structurally related compounds:

Alkyl Chain Variations

Key Insight : Increasing alkyl chain length (e.g., C11 → C14) improves solubility in organic solvents but may reduce fluorescence efficiency due to steric hindrance. Shorter chains (e.g., acetamide) favor rigidity and higher quantum yields in constrained systems .

Aromatic and Halogen-Substituted Derivatives

Key Insight : Aromatic/halogen substituents enhance biological activity (e.g., antimicrobial, anticancer) by improving target binding affinity. Chlorine atoms increase electronegativity and intermolecular interactions (e.g., hydrogen bonding), critical for crystal packing stability .

Functional Group Modifications

Key Insight: Bulky substituents (e.g., quinoline) or chiral centers can drastically alter photophysical and biological behavior. For example, iodine in quinoline derivatives enhances spin-orbit coupling, boosting fluorescence efficiency .

Data Tables

Table 1. Photophysical Properties of Selected Thiazol-2-yl Amides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.